molecular formula C10H9BrFN3O2 B13459854 Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1518219-90-3

Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13459854
CAS No.: 1518219-90-3
M. Wt: 302.10 g/mol
InChI Key: WIANYBUSMPVMES-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple functional groups, including amino, bromo, and fluoro substituents, makes it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.

    Introduction of the bromo and fluoro substituents: Halogenation reactions using bromine and fluorine sources under controlled conditions.

    Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the bromo or fluoro substituents to hydrogen.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino, bromo, or fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles such as alkyl halides, amines, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups at the bromo or fluoro positions.

Scientific Research Applications

Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Evaluated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different substitution pattern.

    Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Lacks the amino group, affecting its reactivity and biological activity.

    Ethyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Contains a chloro substituent instead of bromo, leading to different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

CAS No.

1518219-90-3

Molecular Formula

C10H9BrFN3O2

Molecular Weight

302.10 g/mol

IUPAC Name

ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrFN3O2/c1-2-17-10(16)7-8(13)15-4-5(12)3-6(11)9(15)14-7/h3-4H,2,13H2,1H3

InChI Key

WIANYBUSMPVMES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Br)F)N

Origin of Product

United States

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